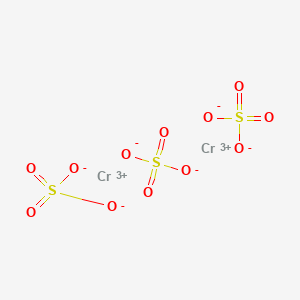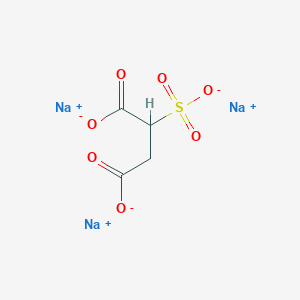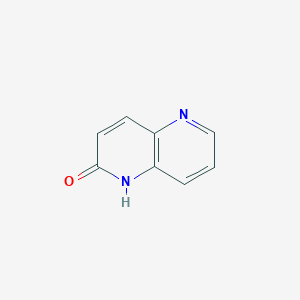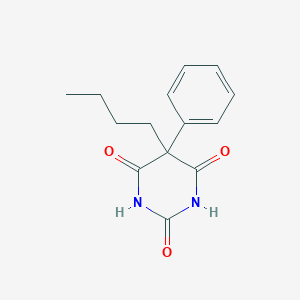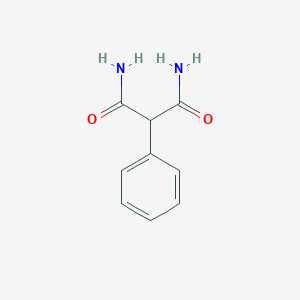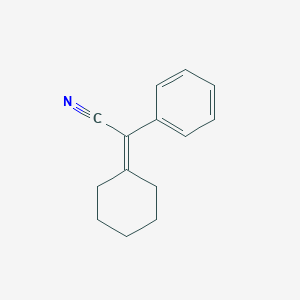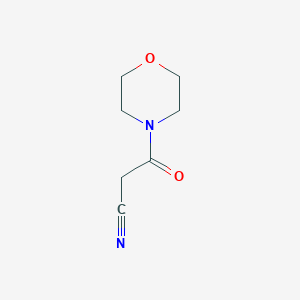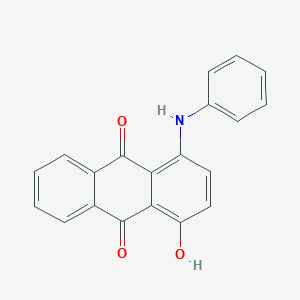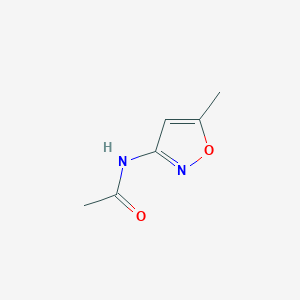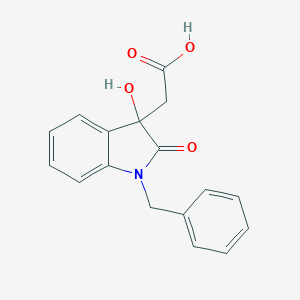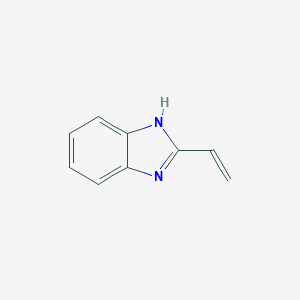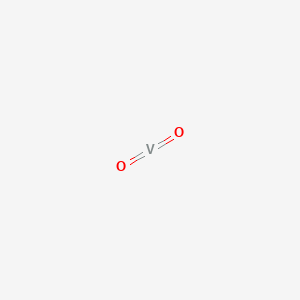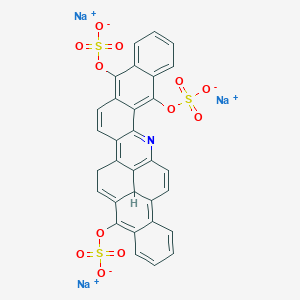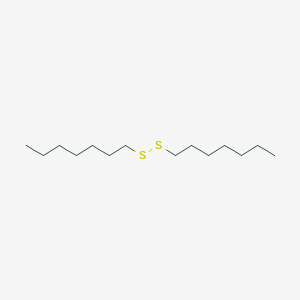
Protactinium-234
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protactinium-234 is a radioactive isotope of protactinium, which is a rare and highly toxic element. It is a member of the actinide series of elements and is produced naturally through the decay of uranium-238. Protactinium-234 has a half-life of approximately 6.7 hours, and it decays into uranium-234 through the emission of beta particles.
Mecanismo De Acción
Protactinium-234 is a beta emitter, meaning that it emits beta particles during its decay process. These beta particles have a high energy and can penetrate deep into tissue, making protactinium-234 useful in the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
Due to its highly toxic nature, protactinium-234 can have significant biochemical and physiological effects on living organisms. Exposure to protactinium-234 can lead to radiation sickness, which can cause nausea, vomiting, and fatigue. Long-term exposure can also increase the risk of cancer and other radiation-related illnesses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Protactinium-234 has a number of advantages for use in lab experiments. Its short half-life allows for rapid experimentation, and its beta-emitting properties make it useful for a variety of applications. However, its highly toxic nature and short half-life also make it difficult to handle and require specialized equipment and safety protocols.
Direcciones Futuras
There are a number of future directions in the study of protactinium-234. One area of research is in the development of new methods for the synthesis and purification of protactinium-234. Another area of research is in the study of the biological effects of protactinium-234 and its potential use in cancer treatment. Finally, there is ongoing research into the use of protactinium-234 as a tracer in environmental and geochemical studies.
Métodos De Síntesis
Protactinium-234 is typically produced through the neutron irradiation of thorium-232. This process results in the production of protactinium-233, which then undergoes beta decay to produce protactinium-234. The resulting protactinium-234 is then separated from the other radioactive isotopes through a process known as ion exchange chromatography.
Aplicaciones Científicas De Investigación
Protactinium-234 has a number of scientific research applications, particularly in the field of nuclear physics. It is used as a tracer in geochemical and environmental studies, as well as in the study of ocean circulation and sedimentation. It is also used in the production of medical isotopes for diagnostic imaging and cancer treatment.
Propiedades
Número CAS |
15100-28-4 |
|---|---|
Nombre del producto |
Protactinium-234 |
Fórmula molecular |
Pa |
Peso molecular |
234.04331 g/mol |
Nombre IUPAC |
protactinium-234 |
InChI |
InChI=1S/Pa/i1+3 |
Clave InChI |
XLROVYAPLOFLNU-AKLPVKDBSA-N |
SMILES isomérico |
[234Pa] |
SMILES |
[Pa] |
SMILES canónico |
[Pa] |
Sinónimos |
PROTACTINIUM-234 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



